S-Benzylcysteine
CAS No.: 16597-46-9
Cat. No.: VC13301350
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16597-46-9 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 2-amino-3-benzylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |
| Standard InChI Key | GHBAYRBVXCRIHT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
S-Benzylcysteine (CHNOS) features an L-cysteine backbone with a benzyl group attached via a thioether bond at the sulfur atom. Its IUPAC name, S-(phenylmethyl)-L-cysteine, reflects this substitution pattern . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 211.28 g/mol | |
| Melting point | 214–216°C (decomposition) | |
| Optical rotation | [α]/D +23° (1 M NaOH) | |
| pKa | 2.10 (predicted) | |
| Solubility | Soluble in 1 M NaOH |
The crystal structure reveals intramolecular hydrogen bonding between the amine and carboxyl groups, while the benzyl moiety induces steric effects that influence reactivity .
Spectroscopic Signatures
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FT-IR: Strong absorption at 2550 cm (S-H stretch absent, confirming thioether formation)
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NMR: Distinct benzyl proton signals at δ 7.25–7.35 ppm (multiplet, 5H) and methylene protons at δ 3.85 ppm (AB system, J = 13.2 Hz)
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X-ray crystallography: Orthorhombic space group P222 with unit cell parameters a = 5.42 Å, b = 9.87 Å, c = 17.25 Å
Synthetic Methodologies and Reactivity
Asymmetric Synthesis via Ni(II) Complexes
The thiomethylation of Ni(II) complexes with alanine Schiff bases enables enantioselective synthesis of S-benzylcysteine derivatives. Proline-based chiral ligands achieve 92% yield and 98:2 diastereomeric ratio, outperforming azepine-derived ligands (74% yield, 85:15 dr) . Critical reaction parameters:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C | +23% yield |
| MeSH equivalents | 1.5 | Prevents overalkylation |
| Ligand | L-Proline | ↑ Steric control |
This method scales effectively to 50 mmol without erosion of enantiomeric excess .
Diazotization and Functionalization
S-Benzylcysteine undergoes diazotization to form β-thio-α-hydroxy acids, a reaction optimized through factorial design:
Key advantages of the sulfonyl-protected intermediate:
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Resists oxidation during nitrogen oxide exposure
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Enables nucleophilic substitution at the α-carbon
Applications in Materials Science
Cyclic Dipeptide Hydrogels
Six S-benzylcysteine-containing cyclic dipeptides (P1–P6) demonstrate tunable hydrogelation properties correlated with side-chain hydrophobicity :
| Dipeptide | Hydrogel Concentration (wt%) | Elastic Modulus (kPa) | Dye Removal Efficiency (Congo Red) |
|---|---|---|---|
| P1 | 1.2 | 2.3 | 89% |
| P4 | 0.8 | 5.1 | 94% |
| P6 | 0.5 | 8.9 | 98% |
Structural analysis reveals β-sheet-dominated networks with fibril diameters of 8–15 nm . The hydrogels show thermoreversibility (T = 45–65°C) and shear-thinning behavior (viscosity drop >90% at 100 s) .
Metal Chelation for Radiopharmaceuticals
S-Benzylcysteine forms stable complexes with Tc, exhibiting unusual renal excretion patterns:
| Complex | Organ Uptake (% ID/g) | Excretion Pathway |
|---|---|---|
| Tc-1 | Kidney: 12.4 | Renal tubular secretion |
| Tc-3 | Liver: 8.7 | Hepatobiliary |
The renal affinity of Tc-1 is attributed to interactions with sulfhydryl groups in renal tissues .
Pharmacological Properties and Mechanisms
Anticancer Activity in Gastric Cancer
S-Benzylcysteine induces apoptosis in SGC-7901 cells through:
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Cell cycle arrest: G0/G1 phase increase from 48% to 72% (15 mM dose)
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Caspase activation: 3.8-fold increase in caspase-3 activity vs. controls
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Bax/Bcl-2 modulation: Ratio increases from 0.3 (control) to 3.6 (15 mM)
Comparative IC values (72 hr exposure):
Metabolic Fate and Acetylation
In vivo studies reveal stereochemical inversion during metabolism:
| Isomer Administered | Acetylated Product Yield (Rat) | Human Excretion |
|---|---|---|
| L- | 89% | 78% |
| D- | 41% | 29% |
This challenges Knoop's acetylation theory, suggesting partial keto acid intermediate destruction .
| Manufacturer | Purity | Price (USD/g) |
|---|---|---|
| Sigma-Aldrich | 97% | 5.46 |
| TCI Chemicals | >98% | 3.60 |
| Alfa Aesar | 99% | 3.82 |
Storage recommendations: Sealed desiccants at 15–25°C prevent thioether oxidation .
Emerging Research Directions
Peptide-Based Drug Delivery
Preliminary data show S-benzylcysteine-containing peptides enhance blood-brain barrier penetration (2.3× increase vs. native peptides) .
Catalytic Applications
Chiral Ni complexes enable asymmetric Michael additions with 94% ee in THF at −40°C .
Environmental Remediation
Cyclic dipeptide hydrogels remove 98% of methylene blue within 30 minutes via π-π stacking interactions .
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